
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. This compound is known for its applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics .
Métodos De Preparación
The synthesis of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods often involve the use of reactive esters and amines, followed by catalytic hydrogenation and cyclization reactions .
Análisis De Reacciones Químicas
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the development of advanced materials, including batteries and fuel cells.
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Promethazine: Known for its antihistamine and antiemetic properties.
Prochlorperazine: Used primarily as an antiemetic and for the treatment of schizophrenia
What sets phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which may confer unique pharmacological properties and applications.
Propiedades
Número CAS |
60706-43-6 |
|---|---|
Fórmula molecular |
C19H23N3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3 |
Clave InChI |
KXSRCCZGVUUIAA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


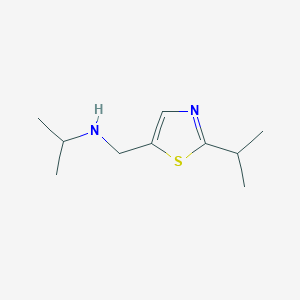
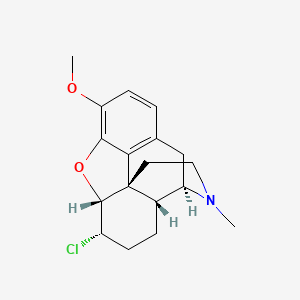


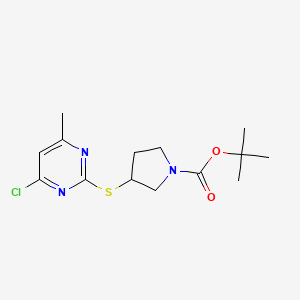
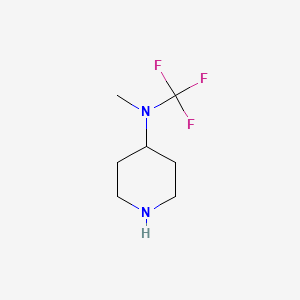
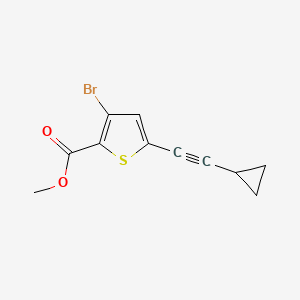

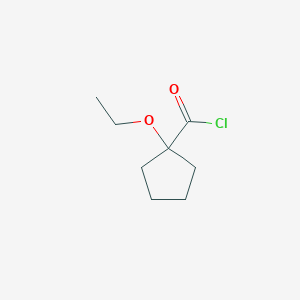


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)


